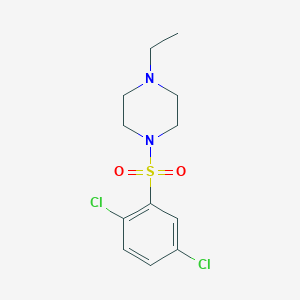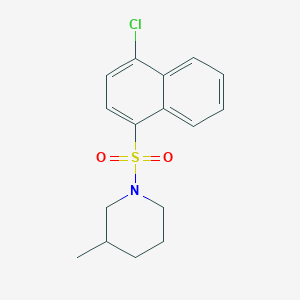
1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine, also known as JNJ-1930942, is a small molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acidic pH. TRPV1 is involved in the perception of pain and the regulation of body temperature, and its inhibition has been proposed as a potential therapeutic strategy for the treatment of pain and other conditions.
Mecanismo De Acción
1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine acts as a competitive antagonist of the TRPV1 channel. It binds to the channel and prevents the influx of calcium ions, which are necessary for the activation of downstream signaling pathways involved in pain perception and inflammation.
Biochemical and Physiological Effects
This compound has been shown to reduce pain behavior in various animal models of pain and inflammation. It has also been shown to reduce thermal hyperalgesia and mechanical allodynia in models of neuropathic pain. In addition, this compound has been shown to reduce inflammation in models of acute and chronic inflammation, such as carrageenan-induced paw edema and adjuvant-induced arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine has several advantages as a tool compound for studying TRPV1 function. It is a potent and selective inhibitor of the channel, and its effects have been well-characterized in preclinical models. However, its use in laboratory experiments is limited by its poor solubility in water and its relatively short half-life in vivo.
Direcciones Futuras
There are several potential future directions for research on 1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine and TRPV1 inhibition. One area of interest is the development of more potent and selective TRPV1 inhibitors that have improved pharmacokinetic properties. Another area of interest is the investigation of the role of TRPV1 in other physiological and pathological processes, such as thermoregulation, itch, and cancer. Finally, the therapeutic potential of TRPV1 inhibitors for the treatment of pain and other conditions in humans remains an important area of research.
Métodos De Síntesis
The synthesis of 1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine has been described in the literature. Briefly, the starting material 4-chloronaphthalene-1-sulfonyl chloride is reacted with 3-methylpiperidine in the presence of a base to yield the desired product. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine has been extensively studied in preclinical models of pain and inflammation. In vitro studies have shown that this compound inhibits TRPV1-mediated calcium influx in cells expressing the channel. In vivo studies have demonstrated that this compound reduces pain behavior in various animal models of acute and chronic pain, including thermal, mechanical, and chemical stimuli.
Propiedades
IUPAC Name |
1-(4-chloronaphthalen-1-yl)sulfonyl-3-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-5-4-10-18(11-12)21(19,20)16-9-8-15(17)13-6-2-3-7-14(13)16/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIDOQKVJIFKJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

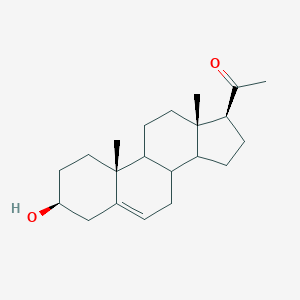
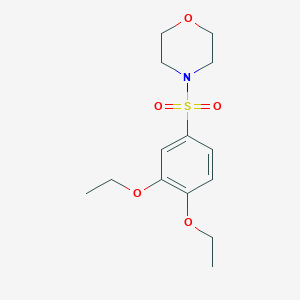
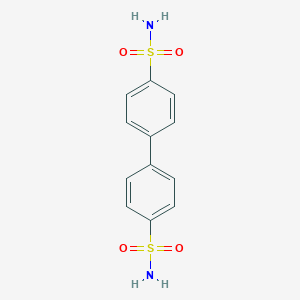

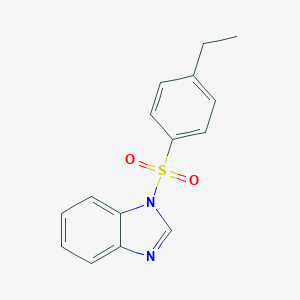
![1-[(2,5-Diethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B344596.png)
![1-[(4-Ethoxynaphthyl)sulfonyl]-2-methylbenzimidazole](/img/structure/B344602.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344604.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344609.png)
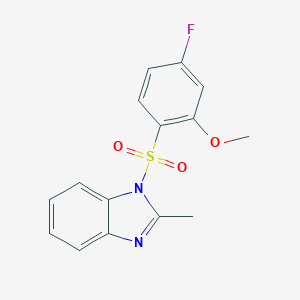
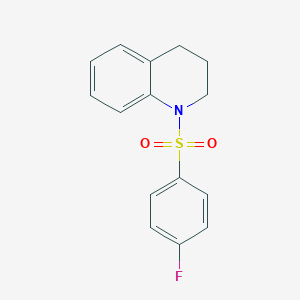
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344616.png)
